Dillenic acid A

Description

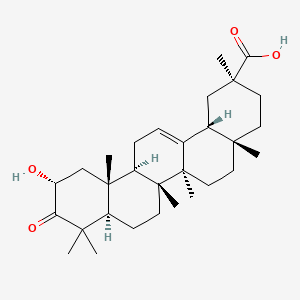

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(2S,4aS,6aR,6aS,6bR,8aR,11R,12aR,14bR)-11-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-10-11-30(7)22(28(21,5)17-20(31)23(25)32)9-8-18-19-16-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h8,19-22,31H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,26+,27-,28-,29+,30+/m0/s1 |

InChI Key |

NBVTUOKZVAKXHI-PEHYGLTBSA-N |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H](C(=O)C5(C)C)O)C)C)(C)C(=O)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CC(C1=O)O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Synonyms |

2-hydroxy-3-oxoolean-12-en-30-oic acid dillenic acid A |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Dillenic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dillenic acid A, a naturally occurring oleanene-type triterpenoid, has been isolated from the medicinal plant Dillenia papuana. Its structural elucidation as 2α-hydroxy-3-oxoolean-12-en-30-oic acid was accomplished through a comprehensive analysis of spectroscopic data. This technical guide provides an in-depth overview of the methodologies employed in the isolation and characterization of this compound, presenting its key quantitative data in a structured format. The logical workflow of its structure determination is also visualized to facilitate a clear understanding of the scientific process.

Introduction

The quest for novel bioactive compounds from natural sources is a cornerstone of drug discovery and development. Triterpenoids, a large and structurally diverse class of natural products, have garnered significant attention due to their wide range of pharmacological activities. This compound, isolated from Dillenia papuana, represents one such compound of interest. The precise determination of its molecular structure is paramount for understanding its potential biological activities and for any future synthetic or semi-synthetic efforts. This document outlines the key experimental procedures and data that led to the definitive structural assignment of this compound.

Isolation of this compound

The isolation of this compound from Dillenia papuana involves a multi-step extraction and chromatographic purification process. The general workflow is as follows:

Experimental Protocol: Isolation and Purification

-

Plant Material Collection and Preparation: The aerial parts (leaves and stems) of Dillenia papuana are collected, air-dried, and ground into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like petroleum ether, followed by dichloromethane (or chloroform), and then a polar solvent such as methanol. This fractionation helps to separate compounds based on their solubility.

-

Chromatographic Separation: The crude extracts are then subjected to various chromatographic techniques to isolate the individual compounds. This typically involves:

-

Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, starting from a nonpolar solvent and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC to yield the pure compound.

-

High-Performance Liquid Chromatography (HPLC): In some cases, final purification is achieved using preparative or semi-preparative HPLC to ensure high purity of the isolated compound.

-

This compound is typically isolated from the less polar extracts of Dillenia papuana.

Structure Elucidation

The determination of the chemical structure of this compound was achieved through the application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | Data not available | Data not available | Data not available |

| H-12 | Data not available | Data not available | Data not available |

| Methyl Protons | Data not available | Data not available | Data not available |

| Other Protons | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 (C=O) | Data not available |

| C-12 (=CH) | Data not available |

| C-13 (-C=) | Data not available |

| C-30 (COOH) | Data not available |

| Methyl Carbons | Data not available |

| Other Carbons | Data not available |

Table 3: Mass Spectrometry and Other Physicochemical Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₀H₄₆O₄ |

| Molecular Weight | 470.69 g/mol |

| High-Resolution Mass Spectrometry (HRMS) | Data not available |

| Optical Rotation [α]D | Data not available |

Note: The specific chemical shift and coupling constant values from the primary literature were not accessible in the conducted search. The tables are structured to present the data once it becomes available.

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy:

-

Instrumentation: NMR spectra were recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common solvents for triterpenoids.

-

Techniques: A suite of 1D and 2D NMR experiments were performed to establish the structure:

-

¹H NMR: To determine the proton environment and their multiplicities.

-

¹³C NMR: To identify the number of carbon atoms and their chemical nature (e.g., C, CH, CH₂, CH₃, C=O, C=C).

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): To determine one-bond ¹H-¹³C correlations, assigning protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for elucidating the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS):

-

Technique: High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), was used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Visualization of the Structure Elucidation Workflow

The logical flow of experiments and data interpretation leading to the final structure of this compound is depicted in the following diagram.

Caption: Workflow for the isolation and structure elucidation of this compound.

Conclusion

The structure of this compound has been unequivocally established as 2α-hydroxy-3-oxoolean-12-en-30-oic acid through a systematic process of isolation and spectroscopic analysis. The detailed methodologies and compiled data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug development. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.

The Biosynthesis of Dillenic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dillenic acid A, an oleanane-type triterpenoid identified in Dillenia papuana, represents a class of natural products with potential pharmacological applications. While the precise biosynthetic pathway of this compound has not been experimentally elucidated, a putative pathway can be proposed based on established principles of pentacyclic triterpenoid biosynthesis in plants. This technical guide outlines this proposed pathway, detailing the key enzymatic steps from the precursor 2,3-oxidosqualene to the final complex structure of this compound. The guide also presents hypothetical quantitative data and detailed experimental protocols that could be employed to validate and characterize this biosynthetic route, providing a framework for future research in the metabolic engineering and drug development of this promising natural compound.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from the C30 precursor squalene. Among these, pentacyclic triterpenoids, characterized by their five-ring carbon skeleton, exhibit a wide range of biological activities. This compound, an oleanane-type pentacyclic triterpenoid, is a constituent of plants belonging to the Dillenia genus. Understanding its biosynthesis is crucial for enabling biotechnological production and exploring its therapeutic potential. This document provides a comprehensive overview of the proposed biosynthetic pathway of this compound, grounded in the current understanding of triterpenoid metabolism in plants.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to begin with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids, and proceed through a series of oxidative modifications to form the final product.

Formation of the β-Amyrin Skeleton

The initial and defining step in the biosynthesis of oleanane-type triterpenoids is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC). The enzyme protonates the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cyclization and rearrangement reactions that ultimately yield the pentacyclic β-amyrin skeleton.

Oxidative Modifications of the β-Amyrin Scaffold

Following the formation of β-amyrin, a series of regio- and stereospecific oxidation reactions are catalyzed by cytochrome P450 monooxygenases (P450s) . These enzymes are responsible for introducing hydroxyl, carboxyl, and other functional groups onto the triterpenoid backbone, leading to the vast diversity of these compounds. For this compound, the following putative oxidative steps are proposed:

-

Hydroxylation at C-3: A P450 enzyme hydroxylates the β-amyrin skeleton at the C-3 position, a common modification in triterpenoid biosynthesis.

-

Oxidation at C-28: A P450 from the CYP716 family likely catalyzes the three-step oxidation of the C-28 methyl group to a carboxylic acid, forming oleanolic acid.

-

Further Oxidations: Additional P450-mediated oxidations are required to introduce the other oxygen-containing functional groups present in this compound. The exact sequence and the specific P450 enzymes involved are yet to be identified.

The proposed overall pathway is depicted in the following diagram:

Quantitative Data (Hypothetical)

To facilitate future research, the following table presents hypothetical quantitative data for the key enzymes in the proposed pathway. These values are based on typical ranges observed for other plant triterpenoid biosynthetic enzymes and would need to be determined experimentally for the specific enzymes involved in this compound synthesis.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) |

| β-Amyrin Synthase (bAS) | 2,3-Oxidosqualene | 10 - 50 | 0.1 - 1.0 | 7.0 - 7.5 | 25 - 30 |

| CYP716A (C-28 oxidase) | β-Amyrin | 5 - 20 | 0.05 - 0.5 | 7.5 - 8.0 | 25 - 30 |

| P450 (C-3 hydroxylase) | β-Amyrin | 10 - 30 | 0.1 - 0.8 | 7.5 - 8.0 | 25 - 30 |

| Other P450s | Oleanolic acid intermediates | 15 - 40 | 0.01 - 0.2 | 7.5 - 8.0 | 25 - 30 |

Experimental Protocols

The following protocols describe key experiments required to identify and characterize the enzymes of the this compound biosynthetic pathway.

Identification of Candidate Genes

A transcriptomics approach (RNA-seq) on Dillenia papuana tissues actively producing this compound would be the first step. Candidate genes for β-amyrin synthase and P450s can be identified based on sequence homology to known triterpenoid biosynthetic genes.

Heterologous Expression and in vitro Enzyme Assays

Candidate genes would be cloned and heterologously expressed in a suitable host system, such as Saccharomyces cerevisiae or Nicotiana benthamiana.

Protocol for Heterologous Expression in Yeast:

-

Vector Construction: Clone the full-length cDNA of the candidate gene into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression vector into a suitable yeast strain (e.g., INVSc1).

-

Protein Expression: Grow the transformed yeast in induction medium (e.g., SC-Ura with galactose) to induce protein expression.

-

Microsome Isolation: Harvest the yeast cells and prepare microsomal fractions containing the membrane-bound P450 enzymes.

in vitro Enzyme Assay Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, the putative substrate (e.g., β-amyrin), NADPH, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 28°C) for a defined period (e.g., 1-2 hours).

-

Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products by GC-MS or LC-MS to identify the reaction products.

Quantitative Analysis of Triterpenoids

Protocol for Quantification in Plant Tissues:

-

Sample Preparation: Harvest and freeze-dry plant tissues. Grind the dried tissue to a fine powder.

-

Extraction: Extract the powdered tissue with a suitable solvent system (e.g., methanol/chloroform).

-

Hydrolysis (Optional): For glycosylated triterpenoids, perform acid or enzymatic hydrolysis to release the aglycones.

-

Purification: Use Solid Phase Extraction (SPE) to clean up the crude extract.

-

Derivatization (for GC-MS): Silylate the hydroxyl and carboxyl groups to increase volatility.

-

Instrumental Analysis: Quantify the triterpenoids using HPLC-UV/MS or GC-MS with an internal standard.

Conclusion

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. While the exact pathway remains to be elucidated, the proposed route provides a solid foundation for future research. The experimental protocols outlined in this guide offer a roadmap for the identification and characterization of the key enzymes involved. A thorough understanding of this pathway will not only contribute to our knowledge of plant secondary metabolism but also pave the way for the sustainable production of this potentially valuable compound through metabolic engineering.

Spectroscopic Analysis of Triterpenoids from Dillenia Species: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data of Triterpenoids from Dillenia

The structural elucidation of triterpenoids relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complex carbon skeleton and stereochemistry of triterpenoids. Both ¹H and ¹³C NMR data are crucial for complete structural assignment.

Table 1: Representative ¹H NMR Data for Triterpenoid Moieties from Dillenia Species

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 3.0 - 3.5 | m or dd | |

| H-12 | 5.1 - 5.5 | t or m | |

| Methyl Protons (various) | 0.7 - 1.3 | s | |

| Olefinic Protons | 4.5 - 5.5 | m |

Table 2: Representative ¹³C NMR Data for Triterpenoid Moieties from Dillenia Species

| Carbon | Chemical Shift (δ) ppm |

| C-3 | 70 - 80 |

| C-5 | 139 - 141 |

| C-6 | 121 - 123 |

| C-12 | 120 - 130 |

| C-13 | 135 - 145 |

| Carboxyl Carbon | 170 - 180 |

| Methyl Carbons | 15 - 30 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is instrumental in determining the exact molecular formula.

Table 3: Representative Mass Spectrometry Data for Triterpenoids from Dillenia Species

| Compound Type | Ionization Mode | Observed Ion [M+H]⁺ or [M-H]⁻ |

| Pentacyclic Triterpenoid | Positive ESI | m/z 400 - 500 |

| Triterpenoid Acid | Negative ESI | m/z 400 - 500 |

Experimental Protocols

The isolation and characterization of triterpenoids from Dillenia species involve a series of systematic steps.

Extraction and Isolation

-

Plant Material Collection and Preparation : The relevant plant parts (e.g., bark, leaves, fruits) are collected, authenticated, and shade-dried. The dried material is then coarsely powdered.

-

Solvent Extraction : The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol. This is typically performed using a Soxhlet apparatus or maceration.

-

Fractionation : The crude extracts are concentrated under reduced pressure and then fractionated using techniques like column chromatography over silica gel or Sephadex.

-

Purification : Individual compounds are purified from the fractions using preparative High-Performance Liquid Chromatography (HPLC) or further column chromatography.

Spectroscopic Analysis

-

NMR Spectroscopy :

-

Sample Preparation : A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher).

-

Data Acquisition : Standard pulse sequences are used to acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra.

-

-

Mass Spectrometry :

-

Sample Preparation : A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation : High-resolution mass spectra are obtained using a mass spectrometer equipped with an ESI or MALDI source, often a time-of-flight (TOF) or Orbitrap analyzer.

-

Data Acquisition : Data is acquired in either positive or negative ion mode to obtain the molecular ion peak and fragmentation pattern.

-

Logical Workflow for Natural Product Characterization

The process of identifying a novel compound from a natural source follows a logical progression from extraction to final structure elucidation.

Caption: A generalized workflow for the isolation, purification, and structural elucidation of bioactive triterpenoids from Dillenia species.

Conclusion

While the specific spectroscopic data for Dillenic acid A remains elusive in publicly accessible scientific literature, the established methodologies for the analysis of triterpenoids from the Dillenia genus provide a robust framework for researchers. The combination of meticulous extraction and isolation techniques with advanced spectroscopic methods like high-field NMR and high-resolution mass spectrometry is essential for the successful characterization of these complex natural products. Further phytochemical investigation into the Dillenia genus may yet reveal the structure and spectroscopic properties of this compound and other novel compounds with therapeutic potential.

References

A Comprehensive Technical Guide to the Natural Sources of Oleanane Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of oleanane triterpenoids, a class of pentacyclic triterpenoids with significant therapeutic potential. This document details their prevalence in the plant kingdom, quantitative data on their abundance, methodologies for their extraction and analysis, and insights into their mechanisms of action through key signaling pathways.

Prominent Oleanane Triterpenoids and Their Natural Sources

Oleanane triterpenoids are widely distributed throughout the plant kingdom, with certain species being particularly rich sources. These compounds are often found in the epicuticular waxes of leaves and fruits, where they are thought to play a protective role for the plant.[1] The following tables summarize the quantitative data for some of the most well-studied oleanane triterpenoids.

Table 1: Natural Sources of Oleanolic Acid

Oleanolic acid is one of the most abundant oleanane triterpenoids in nature and has been isolated from over 1,600 plant species.[2] It is particularly concentrated in the leaves and fruits of the olive tree (Olea europaea).[2]

| Plant Species | Family | Plant Part | Concentration (mg/g dry weight unless otherwise specified) |

| Olea europaea | Oleaceae | Leaves | 31 |

| Olea europaea | Oleaceae | Bark | up to 9.8 |

| Thymus persicus | Lamiaceae | Aerial Parts | 4.806 |

| Lantana camara | Verbenaceae | Not specified | Rich source |

| Ligustrum lucidum | Oleaceae | Not specified | Rich source |

Table 2: Natural Sources of Betulinic Acid

Betulinic acid is another widely occurring oleanane triterpenoid, famously found in the bark of birch trees (Betula species).[3]

| Plant Species | Family | Plant Part | Concentration (mg/g dry weight unless otherwise specified) |

| Betula pendula | Betulaceae | Bark | 126.85 ± 12.56 |

| Betula pendula | Betulaceae | Bark | 89.84 ± 8.43 |

| Thymus persicus | Lamiaceae | Aerial Parts | 8.569 |

| Inonotus obliquus (Chaga) | Hymenochaetaceae | Mushroom | 90 ng/g |

Table 3: Natural Sources of Glycyrrhizin

Glycyrrhizin is a sweet-tasting oleanane triterpenoid glycoside primarily found in the roots of licorice plants (Glycyrrhiza species).

| Plant Species | Family | Plant Part | Concentration (% of dry weight) |

| Glycyrrhiza glabra | Fabaceae | Roots | 2-8 |

| Glycyrrhiza glabra (Population 7) | Fabaceae | Roots (<1 cm diameter) | 3.41 |

| Glycyrrhiza glabra (Population 4) | Fabaceae | Roots (1-2 cm diameter) | 3.42 |

Table 4: Natural Sources of Maslinic Acid

Maslinic acid is a pentacyclic triterpene found in a variety of plants, with high concentrations in olives.[1][4]

| Plant Species | Family | Plant Part | Concentration (mg/g dry weight unless otherwise specified) |

| Lagerstroemia speciosa | Lythraceae | Leaves | 4.96 ± 0.13 |

| Olea europaea (Kalamata) | Oleaceae | Fresh Olive Pulp | 1.32 ± 0.4 g/g |

| Olea europaea (Manzanilla) | Oleaceae | Fresh Olive Pulp | 0.28 ± 0.07 g/g |

| Spinach | Amaranthaceae | Not specified | 1260 mg/kg |

| Eggplant | Solanaceae | Not specified | 840 mg/kg |

Table 5: Natural Sources of Centellosides

Centellosides, including asiaticoside and madecassoside, are characteristic oleanane saponins of Centella asiatica.[5][6]

| Plant Species | Family | Plant Part | Asiaticoside Concentration (% of extract) |

| Centella asiatica (Bogor) | Apiaceae | Whole plant (methanolic extract) | 2.82 |

| Centella asiatica (Lembang) | Apiaceae | Whole plant (methanolic extract) | 2.68 |

| Centella asiatica (Solo) | Apiaceae | Whole plant (methanolic extract) | 2.8 |

| Centella asiatica (Bogor) | Apiaceae | Whole plant (ethanolic extract) | 2.79 |

| Centella asiatica (Lembang) | Apiaceae | Whole plant (ethanolic extract) | 2.75 |

| Centella asiatica (Solo) | Apiaceae | Whole plant (ethanolic extract) | 2.91 |

Experimental Protocols

The extraction and quantification of oleanane triterpenoids are critical steps in their study and utilization. The following sections provide detailed methodologies for these processes.

Extraction of Oleanane Triterpenoids

2.1.1. Soxhlet Extraction

Soxhlet extraction is a classic and efficient method for the exhaustive extraction of phytochemicals from solid plant material.[7][8]

Protocol:

-

Sample Preparation: Air-dry the plant material at room temperature or in an oven at a low temperature (40-50 °C) to a constant weight. Grind the dried material into a fine powder using a mechanical grinder.

-

Thimble Loading: Accurately weigh a specific amount of the powdered plant material (e.g., 10-20 g) and place it into a cellulose thimble.

-

Apparatus Setup: Assemble the Soxhlet apparatus, consisting of a round-bottom flask, the Soxhlet extractor with the loaded thimble, and a condenser.

-

Solvent Addition: Fill the round-bottom flask to approximately two-thirds of its volume with a suitable organic solvent (e.g., ethanol, methanol, or chloroform).[7]

-

Extraction Process: Heat the flask using a heating mantle. The solvent will evaporate, and its vapors will travel up to the condenser, where they will cool and drip down onto the plant material in the thimble.

-

Siphoning: Once the solvent level in the thimble reaches the top of the siphon tube, the entire volume of the solvent containing the extracted compounds will be siphoned back into the round-bottom flask.

-

Duration: Allow the extraction to proceed for a sufficient number of cycles (typically 6-8 hours) to ensure complete extraction.[9]

-

Solvent Recovery: After extraction, cool the apparatus and recover the solvent using a rotary evaporator to obtain the crude extract.

-

Drying and Storage: Dry the crude extract in a vacuum oven to remove any residual solvent and store it in a desiccator until further analysis.

2.1.2. Maceration

Maceration is a simple and widely used technique for extracting phytochemicals by soaking the plant material in a solvent.[10]

Protocol:

-

Sample Preparation: Prepare the dried and powdered plant material as described for Soxhlet extraction.

-

Extraction: Place a known amount of the powdered plant material in a sealed container (e.g., a conical flask) and add a sufficient volume of the chosen solvent (e.g., ethanol, methanol) to completely submerge the material.

-

Agitation: Seal the container and keep it at room temperature for a specified period (e.g., 3-7 days), with occasional shaking or stirring to enhance extraction efficiency.

-

Filtration: After the maceration period, separate the extract from the plant residue by filtration through filter paper.

-

Repeated Extraction: For exhaustive extraction, the residue can be re-macerated with fresh solvent.

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Drying and Storage: Dry and store the extract as described previously.

Quantification of Oleanane Triterpenoids

2.2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used method for the quantification of oleanane triterpenoids.

Protocol:

-

Standard Preparation: Prepare a stock solution of the pure oleanane triterpenoid standard (e.g., oleanolic acid) in a suitable solvent (e.g., methanol) at a known concentration. Prepare a series of calibration standards by serially diluting the stock solution.

-

Sample Preparation: Accurately weigh a specific amount of the crude extract and dissolve it in a known volume of the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water (often with a small amount of acid, such as phosphoric acid, to improve peak shape) is typically used in an isocratic or gradient elution mode.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: The UV detector is set to a wavelength where the triterpenoid of interest shows maximum absorbance (e.g., around 210 nm).

-

-

Analysis: Inject a fixed volume (e.g., 10-20 µL) of the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the oleanane triterpenoid in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Experimental Workflows

Oleanane triterpenoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development.

Key Signaling Pathways

NF-κB Signaling Pathway:

Oleanane triterpenoids are well-known inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and cancer.[11] They can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.

Caption: Oleanane triterpenoids inhibit the NF-κB signaling pathway.

Nrf2 Antioxidant Response Pathway:

Oleanane triterpenoids can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[12][13][14] They can disrupt the interaction between Nrf2 and its inhibitor Keap1, leading to the nuclear translocation of Nrf2 and the expression of antioxidant enzymes.

Caption: Oleanane triterpenoids activate the Nrf2 antioxidant pathway.

PI3K/Akt Signaling Pathway:

The PI3K/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Some oleanane triterpenoids have been shown to modulate this pathway, often leading to the inhibition of cancer cell proliferation and induction of apoptosis.[2][15][16]

Caption: Oleanane triterpenoids can inhibit the PI3K/Akt signaling pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of oleanane triterpenoids from plant sources.

Caption: General workflow for oleanane triterpenoid research.

Conclusion

Oleanane triterpenoids represent a vast and promising class of natural compounds with significant potential for the development of new therapeutic agents. This guide provides a foundational understanding of their natural sources, methods for their study, and their mechanisms of action. Further research into the diverse array of oleanane triterpenoids and their biological activities will undoubtedly continue to uncover new opportunities for their application in medicine and human health.

References

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates [mdpi.com]

- 3. Methods of Betulin Extraction from Birch Bark [mdpi.com]

- 4. Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enhancing Centelloside Production in Centella asiatica Hairy Root Lines through Metabolic Engineering of Triterpene Biosynthetic Pathway Early Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. irp.cdn-website.com [irp.cdn-website.com]

- 9. Total Triterpenes, Polyphenols, Flavonoids, and Antioxidant Activity of Bioactive Phytochemicals of Centella asiatica by Different Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Oleanolic Acid Slows Down Aging Through IGF-1 Affecting the PI3K/AKT/mTOR Signaling Pathway [mdpi.com]

- 16. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dillenic Acid A: Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dillenic acid A is a naturally occurring oleanene-type triterpenoid isolated from the medicinal plant Dillenia papuana. Its chemical structure has been elucidated as 2α-hydroxy-3-oxoolean-12-en-30-oic acid.[1] This compound, along with its congeners Dillenic acid B and C, has garnered interest for its notable antibacterial properties. This technical guide provides a comprehensive overview of the known chemical and biological characteristics of this compound, including its physicochemical properties, spectral data, and the experimental protocols for its isolation and biological evaluation.

Chemical and Physical Properties

At present, detailed experimentally determined physical properties such as melting point, boiling point, and pKa for this compound have not been extensively reported in publicly available literature. However, based on its chemical structure and data from its primary isolation study, a summary of its key identifiers and spectral characteristics is provided below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| Systematic Name | 2α-hydroxy-3-oxoolean-12-en-30-oic acid | [1] |

| Molecular Formula | C₃₀H₄₆O₄ | [1] |

| Appearance | White amorphous powder | |

| Optical Rotation | [α]²⁵_D_ +177.2° (c=0.2, CHCl₃) |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points |

| IR (film) ν_max_ | 3400, 2980-2870, 1720, 1700, 1460, 1380, 1220, 1100 cm⁻¹ |

| ¹H-NMR (CDCl₃, 300.13 MHz) | Data reported in the primary literature; key signals confirm the oleanene backbone, the presence of a hydroxyl group, a ketone, and a carboxylic acid. |

| ¹³C-NMR (CDCl₃, 75.47 MHz) | Data reported in the primary literature; signals consistent with a 30-carbon triterpenoid skeleton with characteristic shifts for carbonyl, hydroxyl-bearing, and olefinic carbons. |

| 2D-NMR | ¹H-¹H-COSY, HMQC, HMBC, and NOESY experiments were used to unambiguously assign all proton and carbon signals and to determine the stereochemistry. |

Experimental Protocols

Isolation of this compound

The following protocol is based on the methodology described in the primary literature for the isolation of this compound from Dillenia papuana.

Caption: Workflow for the isolation of this compound.

Detailed Steps:

-

Plant Material and Extraction: The dried and milled aerial parts of Dillenia papuana are exhaustively extracted with a 1:1 mixture of dichloromethane and methanol at room temperature.

-

Solvent Partitioning: The resulting crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. The dichloromethane-soluble fraction, containing the triterpenoids, is collected for further purification.

-

Silica Gel Chromatography: The dichloromethane-soluble portion is chromatographed on a silica gel column, which allows for the separation of different classes of compounds.

-

Preparative HPLC: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Antibacterial Activity Assay

The antibacterial properties of this compound were evaluated using a disc diffusion assay.

Caption: Experimental workflow for the antibacterial assay of this compound.

Detailed Steps:

-

Bacterial Strains: The antibacterial activity of this compound was tested against Bacillus subtilis, Escherichia coli, and Micrococcus luteus.[1]

-

Assay Method: A disc diffusion assay is performed. Sterile paper discs are impregnated with a solution of this compound at a specific concentration.

-

Inoculation and Incubation: Agar plates are uniformly inoculated with a suspension of the test bacteria. The impregnated discs are then placed on the surface of the agar. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement of Inhibition Zones: The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each disc, where bacterial growth is prevented.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its antibacterial effect. It has demonstrated activity against both Gram-positive (Bacillus subtilis, Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria.[1]

At present, there is no published research detailing the specific mechanism of action or the signaling pathways through which this compound exerts its antibacterial effects. Further investigation is required to elucidate its molecular targets and to understand the structure-activity relationships within the Dillenic acid class of compounds.

Caption: Postulated relationship of this compound and its antibacterial effect.

Synthesis

Currently, there are no reported methods for the total synthesis of this compound in the scientific literature. The compound is obtained through isolation from its natural source, Dillenia papuana.

Conclusion

This compound is a promising natural product with demonstrated antibacterial activity. This guide has summarized the available information on its chemical properties, spectroscopic data, and the experimental protocols for its isolation and biological evaluation. Further research is warranted to fully characterize its physical properties, elucidate its mechanism of action, and explore its potential for synthetic production and therapeutic application. The lack of detailed studies on its signaling pathways presents a significant opportunity for future research in the field of natural product-based drug discovery.

References

Phytochemical Analysis of Dillenia Species: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the phytochemical composition of various Dillenia species, tailored for researchers, scientists, and drug development professionals. The genus Dillenia, comprising approximately 100 species of flowering plants, is a rich source of bioactive compounds with significant therapeutic potential.[1] This document summarizes quantitative phytochemical data, details common experimental protocols for analysis, and visualizes key signaling pathways modulated by Dillenia-derived compounds.

Quantitative Phytochemical Analysis

Multiple studies have quantified the phytochemical constituents of various Dillenia species, revealing a wealth of flavonoids, terpenoids, and phenolic compounds. The following tables summarize these findings, offering a comparative look at the chemical profiles of different species and plant parts.

Table 1: Total Phenolic and Flavonoid Content in Dillenia Species

| Dillenia Species | Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |

| D. excelsa | Leaf | Methanol | 181.25 | 36 | [Lisdiani et al., 2022] |

| D. indica | Leaf | Methanol | 106.3 ± 2.6 | 23.1 ± 0.5 | [Rahman et al., 2014] |

| D. auriculata | Bark | Not Specified | 19.70 ± 0.05 | 19.53 ± 0.08 (mg RE/g) | [Liana and Murningsih, 2019] |

| D. suffruticosa | Leaf | Methanol | 34.37 | 12-20.3 | [Recent Study] |

| D. pentagyna | Fruit | Methanol | 7.2 | 3.34-3.83 | [Recent Study] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; RE: Rutin Equivalents

Table 2: Quantification of Specific Phytochemicals in Dillenia Species

| Dillenia Species | Plant Part | Compound | Quantity | Analytical Method | Reference |

| D. indica | Leaf | Oleamide | 42.21% of extract | GC-MS | [Siripiyasing et al., 2022] |

| D. indica | Leaf | β-Sitosterol | 6.89% of extract / 0.42 mg/g | GC-MS / HPLC | [Siripiyasing et al., 2022] |

| D. obovata | Leaf | Oleamide | 38.46% of extract | GC-MS | [Siripiyasing et al., 2022] |

| D. obovata | Leaf | β-Sitosterol | 5.68% of extract / 0.55 mg/g | GC-MS / HPLC | [Siripiyasing et al., 2022] |

| D. pentagyna | Leaf | Oleamide | 58.25% of extract | GC-MS | [Siripiyasing et al., 2022] |

| D. pentagyna | Leaf | β-Sitosterol | 5.59% of extract / 0.964 mg/g | GC-MS / HPLC | [Siripiyasing et al., 2022] |

| D. indica | Bark | Betulinic Acid | 29.94 mg/g | HPLC | [Terpenoid-Rich Extract Study] |

| D. indica | Bark | Lupeol | 8.18% of extract | GC-MS | [D. indica Fruit Study] |

| D. suffruticosa | Leaf | Betulinic Acid | - | Isolated | [Abubakar et al., 2019] |

| D. suffruticosa | Leaf | Koetjapic Acid | - | Isolated | [Abubakar et al., 2019] |

| D. suffruticosa | Leaf | Vitexin | - | Isolated | [Abubakar et al., 2019] |

| D. suffruticosa | Leaf | Tiliroside | - | Isolated | [Abubakar et al., 2019] |

| D. suffruticosa | Leaf | Kaempferol | - | Isolated | [Abubakar et al., 2019] |

Experimental Protocols

This section details standardized methodologies for the extraction and analysis of phytochemicals from Dillenia species, based on established protocols.

General Extraction Procedure

A general workflow for the extraction of phytochemicals from Dillenia plant material is outlined below. The choice of solvent can be adapted based on the target compounds.

Caption: General workflow for phytochemical extraction.

Phytochemical Screening Tests

These qualitative tests are used to identify the presence of major classes of phytochemicals in the extracts.

-

Test for Alkaloids (Wagner's Test):

-

Dissolve a small amount of extract in dilute hydrochloric acid.

-

Add a few drops of Wagner's reagent (iodine in potassium iodide).

-

The formation of a reddish-brown precipitate indicates the presence of alkaloids.

-

-

Test for Flavonoids (Shinoda Test):

-

Dissolve the extract in ethanol.

-

Add a few fragments of magnesium ribbon.

-

Add concentrated hydrochloric acid dropwise.

-

The appearance of a pink, magenta, or crimson color indicates the presence of flavonoids.

-

-

Test for Phenolic Compounds (Ferric Chloride Test):

-

Dissolve the extract in distilled water.

-

Add a few drops of neutral 5% ferric chloride solution.

-

A dark green or blue-black coloration indicates the presence of phenolic compounds.

-

-

Test for Saponins (Froth Test):

-

Shake a small amount of the extract with water in a test tube.

-

The formation of a persistent froth (at least 1 cm) indicates the presence of saponins.

-

-

Test for Terpenoids (Salkowski Test):

-

Dissolve the extract in chloroform.

-

Carefully add concentrated sulfuric acid along the side of the test tube.

-

A reddish-brown coloration at the interface indicates the presence of terpenoids.

-

Quantitative Analysis

This spectrophotometric assay quantifies the total phenolic content in an extract.

-

Reagents: Folin-Ciocalteu reagent, gallic acid (standard), sodium carbonate solution (7.5% w/v).

-

Standard Curve Preparation: Prepare a series of gallic acid standards of known concentrations.

-

Sample Preparation: Dissolve the Dillenia extract in a suitable solvent.

-

Assay:

-

To a known volume of the extract or standard, add Folin-Ciocalteu reagent.

-

After a short incubation, add sodium carbonate solution.

-

Incubate in the dark at room temperature.

-

Measure the absorbance at a specific wavelength (typically around 760 nm).

-

-

Calculation: Determine the total phenolic content of the sample from the gallic acid standard curve. The results are expressed as mg of gallic acid equivalents per gram of extract (mg GAE/g).

This colorimetric assay is commonly used to quantify total flavonoids.

-

Reagents: Aluminum chloride (2% in ethanol), quercetin (standard), sodium acetate.

-

Standard Curve Preparation: Prepare a series of quercetin standards of known concentrations.

-

Sample Preparation: Dissolve the Dillenia extract in a suitable solvent.

-

Assay:

-

Mix the extract or standard with aluminum chloride solution.

-

Incubate at room temperature.

-

Measure the absorbance at a specific wavelength (typically around 415 nm).

-

-

Calculation: Determine the total flavonoid content of the sample from the quercetin standard curve. The results are expressed as mg of quercetin equivalents per gram of extract (mg QE/g).

This assay measures the antioxidant capacity of the extract.

-

Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Sample Preparation: Prepare different concentrations of the Dillenia extract.

-

Assay:

-

Add the extract at different concentrations to the DPPH solution.

-

Incubate in the dark at room temperature.

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

-

Calculation: The percentage of radical scavenging activity is calculated. The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined to express the antioxidant capacity.

Signaling Pathway Modulation by Dillenia Phytochemicals

Phytochemicals from Dillenia species have been shown to modulate several key signaling pathways implicated in inflammation and cellular defense mechanisms.

Inhibition of the COX-2 Pathway by Dillenia suffruticosa Compounds

Compounds isolated from D. suffruticosa, such as betulinic acid, koetjapic acid, vitexin, tiliroside, and kaempferol, have demonstrated anti-inflammatory properties through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation.

Caption: Inhibition of the COX-2 pathway by D. suffruticosa compounds.

Activation of the Nrf2 Signaling Pathway by Dillenia indica Compounds

Extracts from D. indica have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress.

Caption: Activation of the Nrf2 pathway by D. indica compounds.

Conclusion

The Dillenia genus represents a valuable resource for the discovery of novel therapeutic agents. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers in the field. Further investigation into the specific mechanisms of action of isolated compounds, particularly their interactions with key signaling pathways, will be crucial for the development of new drugs and therapies. The anti-inflammatory and antioxidant properties of Dillenia phytochemicals highlight their potential in addressing a range of diseases characterized by inflammation and oxidative stress.

References

Unveiling the Bio-Pharmacological Potential of Dillenic Acid A: A Guide for a Non-Existent Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dillenic acid A, a purported novel triterpenoid, has recently emerged as a subject of significant interest within the scientific community. As a constituent of the Dillenia genus, which is known for its rich history in traditional medicine and its diverse array of bioactive compounds, this compound presents a promising frontier for therapeutic innovation. This technical guide serves as a comprehensive overview of the preliminary biological screening of this compound, offering a foundational resource for researchers embarking on the exploration of its pharmacological properties. Due to the nascent stage of research on this specific compound, this document outlines the hypothetical biological activities and the requisite experimental methodologies based on the known bioactivities of structurally related triterpenoids isolated from the Dillenia species.

Hypothetical Biological Activities and Screening Data

Based on the well-documented pharmacological effects of triterpenoids isolated from Dillenia indica and related species, such as betulinic acid, it is postulated that this compound may exhibit a range of biological activities. The following tables summarize the anticipated preliminary screening data. It is imperative to note that these values are hypothetical and serve as a guide for future experimental design.

Table 1: Postulated Anti-inflammatory Activity of this compound

| Assay | Target | Predicted IC₅₀ (µM) | Positive Control |

| COX-2 Inhibition | Cyclooxygenase-2 | 5 - 20 | Celecoxib |

| 5-LOX Inhibition | 5-Lipoxygenase | 10 - 30 | Zileuton |

| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | iNOS | 1 - 15 | L-NAME |

| Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition | Macrophages | 5 - 25 | Dexamethasone |

Table 2: Predicted Anticancer Activity of this compound

| Cell Line | Cancer Type | Predicted IC₅₀ (µM) | Positive Control |

| MCF-7 | Breast Cancer | 10 - 40 | Doxorubicin |

| A549 | Lung Cancer | 15 - 50 | Cisplatin |

| HCT116 | Colon Cancer | 20 - 60 | 5-Fluorouracil |

| HeLa | Cervical Cancer | 10 - 35 | Paclitaxel |

Table 3: Predicted Antimicrobial Activity of this compound

| Microorganism | Type | Predicted MIC (µg/mL) | Positive Control |

| Staphylococcus aureus | Gram-positive Bacteria | 16 - 64 | Vancomycin |

| Escherichia coli | Gram-negative Bacteria | 32 - 128 | Gentamicin |

| Candida albicans | Fungi | 8 - 32 | Fluconazole |

Table 4: Predicted Antioxidant Activity of this compound

| Assay | Mechanism | Predicted IC₅₀ (µg/mL) | Positive Control |

| DPPH Radical Scavenging | Free Radical Scavenging | 20 - 80 | Ascorbic Acid |

| ABTS Radical Scavenging | Free Radical Scavenging | 15 - 70 | Trolox |

| Ferric Reducing Antioxidant Power (FRAP) | Reducing Power | - | Ascorbic Acid |

Detailed Experimental Protocols

To validate the predicted biological activities of this compound, the following detailed experimental protocols are proposed.

Anti-inflammatory Activity Assays

-

Cyclooxygenase (COX-2) Inhibition Assay:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and COX-2 enzyme.

-

Add varying concentrations of this compound or the positive control (Celecoxib).

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

-

Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages:

-

Culture RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Determine the cell viability using the MTT assay to exclude cytotoxic effects.

-

Calculate the percentage of NO inhibition and the IC₅₀ value.

-

Anticancer Activity Assay (MTT Assay)

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity Assay (Broth Microdilution Method)

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized microbial suspension.

-

Incubate the plates at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

-

Prepare different concentrations of this compound in methanol.

-

Add a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) to each concentration of the sample.

-

Incubate the mixture in the dark for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Mandatory Visualizations

To further elucidate the potential mechanisms of action, the following diagrams illustrate hypothetical signaling pathways and experimental workflows.

Caption: Postulated anti-inflammatory signaling pathway inhibited by this compound.

Caption: Experimental workflow for determining the anticancer activity of this compound.

While the biological screening of this compound is in its infancy, the preliminary postulations based on related compounds from the Dillenia genus suggest a promising profile for anti-inflammatory, anticancer, antimicrobial, and antioxidant activities. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this novel triterpenoid. Further research is warranted to isolate and characterize this compound, followed by rigorous biological screening to validate these hypotheses. The potential discovery of a new therapeutic agent from a natural source underscores the importance of continued exploration in the field of phytochemistry and drug discovery.

Unveiling the Pharmacological Promise of Bioactive Compounds from Dillenia Species: A Technical Guide

A note on "Dillenic acid A": Initial searches for a compound specifically named "this compound" did not yield any results in the available scientific literature. It is possible that this is a novel, rare, or potentially misidentified compound. Therefore, this technical guide will focus on the well-documented pharmacological potential of prominent bioactive compounds isolated from the Dillenia genus, with a particular emphasis on the extensively studied triterpenoid, Betulinic Acid , and another key compound, Koetjapic Acid . This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products derived from Dillenia species.

Introduction: The Therapeutic Potential of Dillenia

The genus Dillenia, most notably Dillenia indica (commonly known as elephant apple), has a rich history in traditional medicine for treating a variety of ailments, including inflammation, cancer, and microbial infections.[1] Scientific investigations into the phytochemical constituents of Dillenia species have revealed a wealth of bioactive compounds, primarily triterpenoids and flavonoids, which are believed to be responsible for these therapeutic effects.[2] Among these, the pentacyclic triterpenoid betulinic acid has emerged as a compound of significant scientific interest due to its potent anti-inflammatory and anticancer properties.[3][4] This guide provides a comprehensive overview of the pharmacological potential of key bioactive compounds from Dillenia, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Key Bioactive Compounds and Their Pharmacological Activities

Betulinic Acid: A Multifaceted Therapeutic Agent

Betulinic acid is a pentacyclic triterpenoid that has been extensively studied for its diverse pharmacological activities. It is considered a lead compound for the development of new anti-inflammatory and anticancer drugs.[2]

2.1.1 Anti-inflammatory Activity

Betulinic acid has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[5] Its primary mechanism of action involves the modulation of key inflammatory signaling pathways.

-

Mechanism of Action: Betulinic acid exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[6] It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus.[7][8] This leads to the downregulation of pro-inflammatory genes that encode for cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[5][6] Additionally, betulinic acid has been shown to modulate the MAPK signaling pathway, which also plays a crucial role in the inflammatory response.[9]

2.1.2 Anticancer Activity

Betulinic acid exhibits selective cytotoxicity against a wide range of cancer cell lines while showing minimal toxicity to normal cells.[3]

-

Mechanism of Action: The anticancer activity of betulinic acid is primarily mediated through the induction of apoptosis via the mitochondrial (intrinsic) pathway.[3] It can directly trigger the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO.[3] Furthermore, betulinic acid has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, including:

-

PI3K/Akt/mTOR Pathway: Betulinic acid can downregulate the phosphorylation of Akt, a key protein in this pro-survival pathway, thereby promoting apoptosis in cancer cells.

-

JAK/STAT Pathway: It can inhibit the phosphorylation of STAT3, a transcription factor that regulates the expression of genes involved in cell proliferation and survival.

-

Koetjapic Acid: A Promising Anti-inflammatory and Antiangiogenic Agent

Koetjapic acid, another triterpenoid found in Dillenia species like Dillenia suffruticosa, has also demonstrated notable pharmacological potential.[2][3]

-

Anti-inflammatory Activity: Koetjapic acid has been shown to significantly reduce inflammation in animal models.[3] Its mechanism is linked to the inhibition of cyclooxygenase (COX) enzymes, with a slight selectivity for COX-1.[3]

-

Antiangiogenic Activity: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Koetjapic acid has been found to inhibit angiogenesis in ex vivo models, suggesting its potential as an anticancer agent. It exerts this effect by inhibiting the migration and differentiation of endothelial cells.

Quantitative Data on Pharmacological Activities

The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of betulinic acid and koetjapic acid.

Table 1: In Vitro Cytotoxicity of Betulinic Acid against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| U937 | Human Leukemic Cell Line | 13.73 µg/mL | |

| HL60 | Human Leukemic Cell Line | 12.84 µg/mL | |

| K562 | Human Leukemic Cell Line | 15.27 µg/mL | |

| HepG2 | Human Liver Tumor Cells | 21 µM | |

| VA-13 | Malignant Tumor Cells | 11.6 µM | |

| WI-38 | Fibroblast Cells | 1.3 µM |

Table 2: In Vivo Anti-inflammatory Activity of Betulinic Acid and Koetjapic Acid

| Compound | Model | Dose | Inhibition of Edema (%) | Time Point | Reference |

| Betulinic Acid | Carrageenan-induced paw edema in rats | 50 mg/kg (oral) | 47.36 ± 2.23 | 4 hours | [3] |

| Koetjapic Acid | Carrageenan-induced paw edema in rats | 50 mg/kg (oral) | 53.43 ± 7.09 | 4 hours | [3] |

Table 3: Antiangiogenic Activity of Koetjapic Acid

| Assay | IC50 Value | Reference |

| Rat Aortic Ring Assay | 16.8 ± 1.7 µg/mL | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., betulinic acid) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the anti-inflammatory activity of compounds.

-

Principle: Subplantar injection of carrageenan induces an acute inflammatory response characterized by paw edema. The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory potential.

-

Protocol:

-

Animal Model: Use male Wistar rats or Swiss mice.

-

Compound Administration: Administer the test compound (e.g., betulinic acid or koetjapic acid at 50 mg/kg) or vehicle control orally one hour before carrageenan injection.[3] A positive control group receiving a standard anti-inflammatory drug like indomethacin (20 mg/kg, i.p.) should be included.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

-

Cell Migration Assessment: Wound Healing (Scratch) Assay

This assay is used to study cell migration in vitro.

-

Principle: A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored.

-

Protocol:

-

Cell Seeding: Seed cells in a 12-well plate and grow them to 95-100% confluency.

-

Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Compound Treatment: Wash the wells with PBS to remove detached cells and add a medium containing the test compound at various concentrations or a vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

-

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol for NF-κB and PI3K/Akt Pathway Analysis:

-

Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C. For the NF-κB pathway, use antibodies against p-IκBα, IκBα, p-p65, and p65. For the PI3K/Akt pathway, use antibodies against p-Akt, and Akt. A loading control like β-actin or GAPDH should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by betulinic acid and a typical experimental workflow for its evaluation.

Signaling Pathway Diagrams

Caption: Anti-inflammatory mechanism of Betulinic Acid via NF-κB pathway inhibition.

Caption: Anticancer mechanisms of Betulinic Acid via PI3K/Akt and mitochondrial pathways.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating the pharmacological potential of Dillenia compounds.

Conclusion

The bioactive compounds isolated from Dillenia species, particularly betulinic acid and koetjapic acid, exhibit significant pharmacological potential, most notably in the areas of anti-inflammatory and anticancer activities. The mechanisms underlying these effects are being increasingly elucidated, with the modulation of key signaling pathways such as NF-κB and PI3K/Akt being central to their therapeutic action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of these promising natural products into novel therapeutic agents. Future studies should continue to explore the full spectrum of their pharmacological activities, optimize their delivery, and evaluate their safety and efficacy in clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. The phytochemical and anti‐inflammatory studies of Dillenia suffruticosa leaves [agris.fao.org]

- 3. The phytochemical and anti‐inflammatory studies of <scp><i>Dillenia suffruticosa</i></scp> leaves [ouci.dntb.gov.ua]

- 4. youtube.com [youtube.com]

- 5. Integrative Multi-Omics Analyses Reveal Mechanisms of Resistance to Hsp90β-Selective Inhibition [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triterpenoids derived from the Dillenia genus, such as Dillenic acid A and the more extensively studied betulinic acid, represent a promising class of natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on these compounds, focusing on their anticancer and anti-inflammatory activities. While specific quantitative data for this compound remains limited in publicly accessible literature, this document compiles available data for related structures and extracts from Dillenia indica. Detailed experimental protocols for key biological assays and visualizations of the intricate signaling pathways modulated by these triterpenoids are presented to facilitate further research and drug development efforts in this area.

Introduction

The plant kingdom is a rich source of structurally diverse secondary metabolites, many of which have been developed into life-saving drugs. Among these, triterpenoids have garnered considerable attention for their broad spectrum of pharmacological activities. The genus Dillenia, notably Dillenia indica (commonly known as elephant apple), is a rich source of pentacyclic triterpenoids, including this compound, betulinic acid, and lupeol.[1] These compounds have been traditionally used in folk medicine, and modern scientific investigations are beginning to unravel the molecular mechanisms underlying their therapeutic effects, particularly in the realms of oncology and inflammation.

This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this compound and its structural analogs. It summarizes the available quantitative data on their biological activities, presents detailed experimental methodologies for their evaluation, and visualizes the key signaling pathways they modulate.

Triterpenoid Structures from Dillenia Species

Betulinic Acid: A pentacyclic triterpenoid with a carboxyl group at C-28, which is crucial for its biological activity. It is abundantly found in the bark of the white birch tree and in various other plants, including Dillenia indica.

Biological Activities and Quantitative Data

Extracts from Dillenia indica and its isolated triterpenoids have demonstrated significant anticancer and antioxidant activities. Due to the limited availability of specific data for this compound, this section focuses on the quantitative data for Dillenia indica extracts and the closely related betulinic acid.

Anticancer Activity

The anticancer potential of Dillenia indica extracts and betulinic acid has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Dillenia indica Methanolic Fruit Extract | U937 (Human leukemic cell line) | 328.80 ± 14.77 µg/mL | [2] |

| Dillenia indica Methanolic Fruit Extract | HL60 (Human leukemic cell line) | 297.69 ± 7.29 µg/mL | [2] |

| Dillenia indica Methanolic Fruit Extract | K562 (Human leukemic cell line) | 275.40 ± 8.49 µg/mL | [2] |

| Dillenia indica Water Extract | SAS (Oral squamous carcinoma) | 14 µg/mL | |

| Dillenia indica Methanol Extract | SAS (Oral squamous carcinoma) | 12 µg/mL |

Antioxidant Activity

The antioxidant capacity of Dillenia indica extracts has been assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Extract | Assay | IC50 Value | Reference |

| Dillenia indica Bark (Ethyl Acetate Extract) | DPPH Radical Scavenging | 1.87 ± 0.13 µg/mL | |

| Dillenia indica Bark (Aqueous Extract) | DPPH Radical Scavenging | 5.82 ± 0.18 µg/mL |

Key Signaling Pathways

Triterpenoids from Dillenia indica exert their biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by Dillenia triterpenoids.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Constitutive activation of NF-κB is associated with many chronic inflammatory diseases and cancers.

References

Methodological & Application

Application Note: Isolation of Dillenic Acid A from Dillenia

This document provides a detailed protocol for the isolation of Dillenic acid A, a bioactive triterpenoid, from the plant genus Dillenia. The methodology is compiled based on established procedures for the separation of structurally related triterpenoids from various Dillenia species.[1][2][3][4] This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.

This compound belongs to the oleanene class of triterpenoids, which are known for their diverse pharmacological activities. Several species of the Dillenia genus are rich sources of such compounds.[1][4] The isolation procedure described herein employs a systematic approach of solvent extraction, liquid-liquid partitioning, and chromatographic techniques to obtain this compound in high purity.

Experimental Protocol

This protocol outlines a general procedure for the isolation of this compound from Dillenia plant material (e.g., leaves, bark). The specific yields and solvent volumes may need to be optimized depending on the plant part used and the concentration of the target compound.

1. Plant Material Collection and Preparation:

-

Collect fresh plant material from a verified Dillenia species.

-

Air-dry the plant material in the shade for 7-10 days until brittle.

-

Grind the dried material into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

3. Solvent-Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity:

-

n-hexane

-

Dichloromethane (or Chloroform)

-

Ethyl acetate

-

-

For each partitioning step, mix the crude extract suspension with an equal volume of the solvent in a separatory funnel. Shake vigorously and allow the layers to separate.

-

Collect the respective solvent fractions and concentrate them to dryness using a rotary evaporator. The triterpenoids, including this compound, are expected to be concentrated in the less polar fractions like dichloromethane and ethyl acetate.[1][3]

4. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

The fraction showing the highest concentration of triterpenoids (as determined by preliminary Thin Layer Chromatography, TLC) is subjected to silica gel column chromatography.

-

Pack a glass column with silica gel (60-120 mesh) in n-hexane.

-

Load the dried extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 98:2, 95:5, etc., v/v n-hexane:ethyl acetate).

-

Collect fractions of a suitable volume (e.g., 20 mL) and monitor them by TLC.

-

Combine fractions with similar TLC profiles.

-

-

Further Purification (if necessary):

-

Fractions containing impure this compound can be further purified using techniques such as:

-

Sephadex LH-20 Column Chromatography: Useful for separating compounds with minor structural differences.

-

Preparative Thin Layer Chromatography (pTLC): Effective for small-scale purification.

-

High-Performance Liquid Chromatography (HPLC): A validated reversed-phase HPLC (RP-HPLC) method can be developed for final purification and quantification.[1][5]

-

-

5. Structure Elucidation:

-